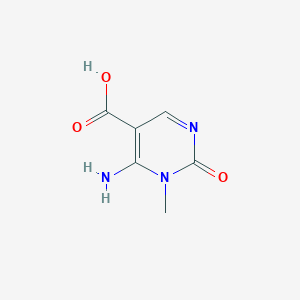

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid

Description

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid (CAS: 857410-86-7) is a pyrimidine derivative characterized by a methyl group at the N1 position, a keto group at C2, and a carboxylic acid substituent at C3. Its molecular structure (C₇H₇N₃O₃) confers unique physicochemical properties, including polarity due to the carboxylic acid group and hydrogen-bonding capacity from the amino and carbonyl functionalities. This compound is commercially available through multiple suppliers (e.g., MolPort, ZINC, AKOS) , suggesting its relevance in pharmaceutical and chemical research.

Properties

IUPAC Name |

6-amino-1-methyl-2-oxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-9-4(7)3(5(10)11)2-8-6(9)12/h2H,7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPYSFLLPGNWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=NC1=O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the pyrimidine ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-amino-1-methyl-2,4-dioxo-1,2-dihydropyrimidine-5-carboxylic acid, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

Overview

8-(3-(benzyl(methyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its structure suggests that it may interact with biological systems in ways that could be leveraged for therapeutic purposes.

Potential Biological Activities

Research into the biological activities of this compound indicates several potential applications:

- Kinase Inhibition : The compound's structure resembles adenine, which is a critical component of ATP. This similarity suggests that it may act as an inhibitor of kinases by competing with ATP for binding sites in the catalytic domain. Such mechanisms are valuable in treating various cancers and metabolic disorders where kinase activity is dysregulated .

- Antitumor Activity : Preliminary studies indicate that compounds with imidazo[2,1-f]purine structures can exhibit antitumor properties. This compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

- Neuroprotective Effects : Some derivatives of purine compounds have shown neuroprotective effects in models of neurodegenerative diseases. The potential for this compound to enhance neuronal survival under stress conditions warrants further investigation .

Synthesis and Modifications

The synthesis of this compound can be achieved through multicomponent reactions that yield high purity and yield. Modifications to the benzyl group or the imidazo core could enhance its bioactivity or selectivity towards specific targets.

Overview

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid is a pyrimidine derivative with significant implications in medicinal chemistry.

Pharmacological Properties

This compound has been studied for its various pharmacological activities:

- Antiviral Activity : Research indicates that pyrimidine derivatives can exhibit antiviral properties by inhibiting viral replication mechanisms. This makes them potential candidates for developing antiviral therapies against various pathogens .

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth .

Synthesis Techniques

The synthesis of 6-amino derivatives typically involves straightforward chemical reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency.

Case Studies

Several studies highlight the application of this compound:

- Clinical Trials : Some pyrimidine derivatives are currently undergoing clinical trials for their effectiveness against specific viral infections. The results from these trials may pave the way for new antiviral drugs .

- Structure-Activity Relationship Studies : Research focusing on modifying the carboxylic acid group has led to the development of more potent derivatives with enhanced biological activity. These studies help in understanding how structural changes affect pharmacological profiles .

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

C2 Substituents: Oxo vs. Thioxo

This modification could enhance membrane permeability or alter binding to cysteine-rich enzymatic targets .

N1 and C4/C6 Substituents

The methyl group at N1 in the target compound may stabilize the pyrimidine ring through steric hindrance, reducing metabolic degradation. In contrast, the 1,2-dihydro-6-methyl-4-substituted amino analog () features a methyl group at C6 and a substituted amino group at C4, which reportedly enhances antitumor activity by interfering with cell proliferation pathways .

Ring System Modifications

Spiro and Fused-Ring Systems

Spiro[indole-3,4'-pyridine] derivatives () incorporate a fused indole ring, creating a three-dimensional structure that improves binding specificity in molecular docking studies.

Imidazo-Pyrimidine Hybrids

The imidazo[1,2-a]pyrimidine system () introduces a fused imidazole ring, expanding the π-conjugated system. This structural complexity may improve intercalation with DNA or RNA, though specific biological data are lacking .

Therapeutic Implications

- Antitumor Activity: The 4-substituted amino analog () explicitly inhibits tumor growth and metastasis, suggesting that amino group modifications at C4 are critical for targeting proliferative pathways .

- Molecular Targeting : Spiro derivatives () demonstrate selectivity in docking studies, likely due to their rigid structures, while the thioxo analog () may target redox-sensitive enzymes .

Biological Activity

Overview

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid (CAS Number: 88394-20-1) is a heterocyclic organic compound with the molecular formula C6H7N3O3. It is a pyrimidine derivative, which plays a significant role in various biological processes and has potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C6H7N3O3 |

| Molecular Weight | 169.14 g/mol |

| IUPAC Name | 6-amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid |

| CAS Number | 88394-20-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound's mechanism includes:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Interaction : It may interact with specific receptors, modulating cellular responses.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The specific activity of this compound against various pathogens has been explored in vitro.

- Anti-inflammatory Effects : Pyrimidine derivatives have shown promise as anti-inflammatory agents. Research suggests that this compound may inhibit pro-inflammatory cytokines and pathways.

- Anticancer Properties : Preliminary studies indicate potential anticancer activity through the modulation of cell cycle regulators and apoptosis pathways.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for neurodegenerative disease research.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study 2: Anti-inflammatory Activity

Research published in MDPI explored the anti-inflammatory potential of pyrimidine derivatives. The study demonstrated that this compound reduced levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) .

Case Study 3: Neuroprotection

A recent investigation into neuroprotective agents highlighted the role of pyrimidine derivatives in reducing neuronal cell death under oxidative stress conditions. The study found that treatment with this compound improved cell viability and reduced markers of apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition, receptor modulation |

| 2-(2-Amino-6-oxo-1,6-dihydro-purinyl)methoxy ethyl acetate | Antiviral | Nucleotide synthesis inhibition |

| Benzyl (2-(4-(4-fluorobenzyl)carbamoyl)-5-hydroxy -6 -oxo -1 ,6 -dihydropyrimidin -2 -yl)propan -2 -yl) carbamate | Anticancer | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid, and how do functional groups influence its reactivity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted aldehydes and urea derivatives under solvent-free or microwave-assisted conditions. The presence of both oxime and carboxylic acid groups (as seen in structurally related pyrimidine derivatives) enhances hydrogen-bonding interactions, which may stabilize intermediates during synthesis . Key reagents include ethyl acetoacetate and ammonium acetate. Post-synthetic modifications, such as alkylation at the N1 position, require careful pH control to avoid side reactions.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.

- ¹H NMR : Distinguishes methyl (δ 2.1–2.3 ppm) and dihydropyrimidine ring protons (δ 5.5–6.0 ppm).

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing influenced by hydrogen-bonding networks .

Q. What is the biological relevance of this compound, and how should researchers design antimicrobial assays?

- Methodological Answer : While the compound itself may lack direct antimicrobial activity (as observed in structurally similar derivatives ), its analogs can be screened using:

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC determination : Use microdilution methods (concentration range: 1–256 µg/mL).

- Negative controls : Include DMSO for solubility checks. Note that reduced growth (RG) in assays may indicate bacteriostatic rather than bactericidal effects .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates.

- In silico screening : Predict regioselectivity of substitutions using molecular docking with target enzymes (e.g., dihydrofolate reductase).

- Machine learning : Train models on reaction yield data to identify optimal conditions (e.g., solvent, temperature) .

Q. What strategies resolve contradictions between predicted and observed biological activity data?

- Methodological Answer :

- Structural modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the C4 position to enhance bioavailability.

- Metabolic stability assays : Use hepatic microsomes to assess degradation pathways.

- Data cross-validation : Compare results across multiple assays (e.g., broth microdilution vs. time-kill kinetics) to rule out false negatives .

Q. How does reactor design impact the scalability of synthesizing this compound?

- Methodological Answer :

- Batch vs. flow reactors : Flow systems improve heat transfer for exothermic cyclization steps.

- Membrane separation : Isolate intermediates using nanofiltration membranes (MWCO: 200–400 Da).

- Scale-up considerations : Optimize mixing efficiency to prevent aggregation of hydrophobic intermediates .

Q. What are the structural analogs of this compound, and how do their properties differ?

- Methodological Answer :

| Analog | Key Structural Difference | Bioactivity Trend |

|---|---|---|

| 6-Amino-3-methylpyrimidine-5-carboxylic acid | Methyl at C3 instead of C1 | Reduced solubility in polar solvents |

| 1-Ethyl-2-oxo-dihydropyrimidine derivative | Ethyl substituent at N1 | Enhanced metabolic stability in vitro |

Data Contradiction Analysis

Q. Why might this compound exhibit reduced antifungal activity despite in silico predictions of efficacy?

- Methodological Answer :

- Membrane permeability : Use logP calculations (e.g., XLogP3) to assess lipophilicity; values >3 may hinder cellular uptake.

- Resistance mechanisms : Screen for efflux pump overexpression in fungal strains (e.g., C. albicans CDR1 mutants).

- Synergistic effects : Combine with adjuvants (e.g., ketoconazole) to bypass resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.